Etilevodopa
Etilevodopa
Etilevodopa is the ethyl ester of levodopa; an antiparkinson drug.
Brand Name:
Vulcanchem
CAS No.:
37178-37-3
VCID:
VC0527588
InChI:
InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m0/s1
SMILES:
CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N
Molecular Formula:
C11H15NO4
Molecular Weight:
225.24 g/mol
Etilevodopa
CAS No.: 37178-37-3
Inhibitors
VCID: VC0527588
Molecular Formula: C11H15NO4
Molecular Weight: 225.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 37178-37-3 |
---|---|
Product Name | Etilevodopa |
Molecular Formula | C11H15NO4 |
Molecular Weight | 225.24 g/mol |
IUPAC Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |
Standard InChI | InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m0/s1 |
Standard InChIKey | NULMGOSOSZBEQL-QMMMGPOBSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N |
SMILES | CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N |
Canonical SMILES | CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N |
Appearance | Solid powder |
Description | Etilevodopa is the ethyl ester of levodopa; an antiparkinson drug. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Etilevodopa; Levodopa ethyl ester; L-Dopa ethyl ester; |
Reference | 1: Singh V, Somvanshi P. Homology modeling of adenosine A2A receptor and molecular docking for exploration of appropriate potent antagonists for treatment of Parkinson's disease. Curr Aging Sci. 2009 Jul;2(2):127-34. PubMed PMID: 20021407. 2: Blindauer K, Shoulson I, Oakes D, Kieburtz K, Schwid S, Fahn S, Stern M, Goetz C, Nutt J, Goren S, Sayag N, Scolnik M, Levy R, Eyal E, Salzman P, Pagano M; Parkinson Study Group. A randomized controlled trial of etilevodopa in patients with Parkinson disease who have motor fluctuations. Arch Neurol. 2006 Feb;63(2):210-6. PubMed PMID: 16476809. 3: Johnston TH, Brotchie JM. Drugs in development for Parkinson's disease. Curr Opin Investig Drugs. 2004 Jul;5(7):720-6. Review. PubMed PMID: 15298067. 4: Djaldetti R, Giladi N, Hassin-Baer S, Shabtai H, Melamed E. Pharmacokinetics of etilevodopa compared to levodopa in patients with Parkinson's disease: an open-label, randomized, crossover study. Clin Neuropharmacol. 2003 Nov-Dec;26(6):322-6. PubMed PMID: 14646613. 5: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Apr;25(3):225-48. Review. PubMed PMID: 12743628. |
PubChem Compound | 170345 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume